Lipophilicity Advantage of 1,3,4-Oxadiazole Scaffold Over 1,2,4-Oxadiazole Isomers
The 1,3,4-oxadiazole core demonstrates a consistent and substantial lipophilicity reduction relative to its 1,2,4-oxadiazole regioisomer. In a matched-pair analysis of 112 compound pairs from the AstraZeneca collection, 1,3,4-oxadiazole isomers exhibited an average log D reduction of 0.9–1.2 log units compared to their 1,2,4-oxadiazole counterparts, representing an order of magnitude lower lipophilicity [1]. This physicochemical difference is accompanied by improved metabolic stability and aqueous solubility, favoring the 1,3,4-oxadiazole scaffold for lead optimization programs where lower lipophilicity correlates with reduced promiscuity and improved developability [1].
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | 1,3,4-Oxadiazole scaffold: lower log D |
| Comparator Or Baseline | 1,2,4-Oxadiazole scaffold: higher log D |
| Quantified Difference | ~0.9–1.2 log units lower (order of magnitude difference) |
| Conditions | Matched molecular pair analysis of 112 compound pairs; AstraZeneca compound collection |
Why This Matters
Lower lipophilicity is a key determinant of favorable ADME profiles, reduced off-target pharmacology, and improved aqueous solubility—critical criteria for selecting building blocks in drug discovery campaigns.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. View Source
